2,5-Dichloro-3-methylbenzyl bromide
Overview
Description
2,5-Dichloro-3-methylbenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, featuring two chlorine atoms and one methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylbenzyl bromide can be synthesized through several methods, including the halogenation of 2,5-dichloro-3-methylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylbenzyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dichloro-3-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to 2,5-dichloro-3-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in an acidic or neutral medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: NaOH, KCN, in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2,5-Dichloro-3-methylbenzoic acid.
Reduction: 2,5-Dichloro-3-methylbenzyl alcohol.
Substitution: 2,5-Dichloro-3-methylbenzyl alcohol, 2,5-Dichloro-3-methylbenzonitrile.
Scientific Research Applications
2,5-Dichloro-3-methylbenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2,5-Dichloro-3-methylbenzyl bromide is similar to other halogenated benzyl bromides, such as 2,3-dichlorobenzyl bromide and 3,5-dimethylbenzyl bromide. its unique combination of chlorine and methyl groups on the benzene ring distinguishes it from these compounds. The presence of these substituents affects its reactivity and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
2,3-Dichlorobenzyl bromide
3,5-Dimethylbenzyl bromide
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Properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNUYJKUQSVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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